![molecular formula C21H34N4S2 B1146086 IT1t](/img/structure/B1146086.png)
IT1t
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IT1t 是一种小型、药物样异硫脲衍生物,以其对趋化因子受体 CXCR4 的强拮抗活性而闻名。 该化合物已显示出在抑制 CXCL12 和 CXCR4 之间的相互作用方面具有显著的潜力,其 IC50 值为 2.1 纳摩尔 .
准备方法
合成路线和反应条件
IT1t 的合成涉及多个步骤,从易得的起始原料开始。关键步骤包括异硫脲核心的形成以及随后的功能化以实现所需的生物活性。 反应条件通常涉及使用有机溶剂、控制温度和特定催化剂以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,通常涉及连续流动反应器和自动化系统以保持一致的质量。 最终产品经过严格的质量控制措施,以确保其适合研究和治疗应用 .
化学反应分析
反应类型
IT1t 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成亚砜或砜。
还原: 还原反应可以将 this compound 转化为其相应的硫醇衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂用于取代反应.
形成的主要产物
这些反应形成的主要产物包括 this compound 的亚砜、砜、硫醇和取代衍生物。 这些产物通常使用核磁共振 (NMR) 光谱和质谱等技术进行表征 .
科学研究应用
作用机制
IT1t 通过与 CXCR4 受体结合发挥其作用,从而抑制 CXCL12 和 CXCR4 之间的相互作用。这种抑制阻止了参与细胞迁移、趋化性和转移的下游信号通路。 This compound 在 CXCR4 上的结合位点已被表征,揭示了 CXCR4 同源二聚体两个亚基结合腔中的强电子密度 . 这种相互作用破坏了 CXCL12 结合所必需的受体-配体接触,导致 CXCR4 介导的效应受到抑制 .
相似化合物的比较
IT1t 与其他 CXCR4 拮抗剂(如 AMD3100 和 CVX15)进行比较:
This compound 的独特性
This compound 的独特性在于其对 CXCR4 的高效力和特异性,使其成为研究和潜在治疗应用中的宝贵工具。 其小型、药物样结构允许轻松修饰和优化以用于各种应用 .
类似化合物列表
- AMD3100
- CVX15
- 氯苯丙酮
生物活性
IT1t, chemically known as N, N'-Dicyclohexylcarbamimidothioic acid (5,6-dihydro-6,6-dimethylimidazo[2,1-b]thiazol-3-yl)methyl ester dihydrochloride, is a potent antagonist of the chemokine receptor CXCR4. This compound has garnered attention due to its significant implications in various biological processes, particularly in the context of HIV infection and inflammatory responses.
- Chemical Formula : C21H34N4S2.2HCl
- Molecular Weight : 426.56 g/mol
- Purity : ≥99%
This compound functions primarily by inhibiting the interaction between the chemokine CXCL12 and its receptor CXCR4. It exhibits a high affinity for CXCR4, with an IC50 value of approximately 1.1 nM in calcium mobilization assays, indicating its effectiveness in blocking receptor activation . Furthermore, this compound has been shown to inhibit the attachment of X4-tropic HIV-1 to target cells (IC50 = 7 nM), thereby demonstrating its potential as an antiviral agent .
Antiviral Effects
This compound's antagonistic action against CXCR4 is particularly relevant in the field of virology. The compound has been studied for its ability to prevent HIV entry into host cells by blocking the necessary receptor interactions. This mechanism is crucial for developing therapeutic strategies against HIV infections.
Anti-inflammatory Properties
Recent studies have highlighted this compound's role in modulating immune responses. For instance, this compound has been demonstrated to suppress TLR7-mediated inflammation in tonsil resident plasmacytoid dendritic cells (pDCs). This suppression indicates that this compound can influence cytokine production and immune cell activation, suggesting potential applications in treating autoimmune diseases and inflammatory conditions .
Other Biological Activities
This compound has also been implicated in various cellular processes:
- Inhibition of Cell Migration : By blocking CXCR4, this compound may hinder the migration of cancer cells that exploit this pathway for metastasis.
- Impact on Stem Cell Dynamics : The compound's effects on CXCR4 signaling may influence stem cell behavior and differentiation pathways.
Table 1: Summary of Biological Activities of this compound
Case Study: this compound in HIV Research
A pivotal study explored the efficacy of this compound in preventing HIV infection in vitro. Researchers treated CD4+ T cells with varying concentrations of this compound prior to exposure to X4-tropic HIV-1 strains. The results indicated a dose-dependent reduction in viral entry, confirming this compound's potential as a therapeutic agent against HIV .
Case Study: this compound's Role in Inflammation
In a recent investigation involving tonsil mononuclear cell suspensions, this compound was shown to significantly reduce the production of pro-inflammatory cytokines upon TLR7 activation. This finding suggests that this compound could be beneficial for conditions characterized by excessive inflammation, such as lupus or other autoimmune disorders .
属性
IUPAC Name |
(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4S2/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17/h14,16-17H,3-13,15H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSUDWRRWZVFEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。